6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine
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Overview
Description
6-Bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-2-nitroaniline with bromine and methylating agents under controlled conditions to form the desired benzodiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, fluorination, and cyclization, followed by purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
- **Oxid
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Properties
Molecular Formula |
C8H7BrFN3 |
---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
6-bromo-4-fluoro-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C8H7BrFN3/c1-13-6-3-4(9)2-5(10)7(6)12-8(13)11/h2-3H,1H3,(H2,11,12) |
InChI Key |
CFJBYTLGCVMZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)Br)F)N=C1N |
Origin of Product |
United States |
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